Product packaging for 2-(1H-Pyrazol-1-YL)benzamide(Cat. No.:CAS No. 25660-61-1)

2-(1H-Pyrazol-1-YL)benzamide

Cat. No.: B8812406
CAS No.: 25660-61-1
M. Wt: 187.20 g/mol
InChI Key: FMQXTGYSIGNCPG-UHFFFAOYSA-N
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Description

Contextual Role of Substituted Benzamides in Heterocyclic Chemistry

Substituted benzamides are a cornerstone in the architecture of complex organic molecules. The amide functional group is a prevalent feature in naturally occurring compounds and synthetic pharmaceuticals, valued for its unique electronic and structural properties. scirp.org In heterocyclic chemistry, the benzamide (B126) moiety often serves as a versatile scaffold, enabling the construction of diverse molecular frameworks through various chemical transformations. nih.gov The introduction of substituents onto the benzene (B151609) ring or the amide nitrogen allows for the fine-tuning of a molecule's steric and electronic characteristics, which can profoundly influence its reactivity and biological activity. chemicalbook.com The amide bond's planarity and ability to participate in hydrogen bonding are crucial for molecular recognition and interaction with biological targets. scirp.org

Significance of Pyrazole (B372694) Derivatives as Bioactive and Functional Scaffolds

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. smolecule.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comsioc-journal.cn The versatility of the pyrazole ring allows for its incorporation into a multitude of molecular designs, often leading to compounds with enhanced therapeutic potential. smolecule.com The ability to substitute the pyrazole ring at various positions provides a powerful tool for medicinal chemists to optimize the pharmacological profile of a lead compound. sioc-journal.cn

Rationale for Dedicated Academic Research on 2-(1H-Pyrazol-1-YL)benzamide

The unique combination of a benzamide and a pyrazole moiety in this compound presents a compelling subject for dedicated academic research. This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential applications in materials science and medicinal chemistry. The spatial arrangement of the two aromatic rings, connected by a single bond and an amide linker, suggests the possibility of interesting conformational properties and intramolecular interactions that could be explored through structural analysis. iucr.orgnih.govncl.ac.uk Furthermore, the synthesis of this compound and its derivatives can provide insights into the reactivity and regioselectivity of reactions involving these two important heterocyclic systems. sioc-journal.cnrsc.org

Overview of Research Scope and Methodological Framework

The investigation into this compound would encompass a multi-faceted approach. The primary focus would be on its synthesis, likely involving the coupling of a pyrazole-containing precursor with a benzoic acid derivative. smolecule.com A comprehensive characterization of the synthesized compound would be essential, employing a suite of spectroscopic techniques to elucidate its molecular structure.

Table 1: Key Research Methodologies

Methodology Purpose Anticipated Insights
Chemical Synthesis To develop an efficient and reproducible method for the preparation of this compound.Understanding of reaction mechanisms, optimization of reaction conditions (temperature, solvent, catalyst), and scalability of the process.
Spectroscopic Analysis (NMR, IR, MS) To confirm the chemical structure and purity of the synthesized compound.Detailed information about the connectivity of atoms, the presence of functional groups, and the molecular weight of the compound.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional arrangement of atoms in the solid state.Insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and potential biological activity. iucr.orgnih.govncl.ac.uk
Computational Modeling To complement experimental data and to predict molecular properties.Information on the electronic structure, conformational preferences, and potential reactivity of the molecule.

Due to the limited direct research on this compound, this article will draw upon findings from studies on closely related derivatives to infer its chemical properties and potential reactivity.

Detailed Research Findings

While specific research on this compound is not extensively documented, a wealth of information on its derivatives provides a strong foundation for understanding its chemical nature.

Synthesis and Characterization

The synthesis of pyrazole-benzamide derivatives typically involves the formation of an amide bond between a pyrazole-containing amine and a substituted benzoic acid or its activated derivative. sioc-journal.cnrsc.org For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, showcasing a common synthetic strategy. rsc.org

Table 2: General Synthetic Approach for Pyrazole-Benzamide Derivatives

Step Description Common Reagents and Conditions
1. Preparation of Pyrazole Amine Synthesis of the pyrazole-containing amine precursor.Varies depending on the desired substitution pattern on the pyrazole ring.
2. Amide Coupling Reaction of the pyrazole amine with a benzoic acid derivative to form the amide bond.Carboxylic acid, coupling agents (e.g., DCC, HATU), a base (e.g., DMAP, Et3N), and an appropriate solvent (e.g., DMF, CH2Cl2).
3. Purification Isolation and purification of the final product.Column chromatography, recrystallization.

The characterization of these compounds relies heavily on spectroscopic methods. For example, the ¹H NMR spectrum of a related compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide, shows characteristic signals for the pyrazole, thiazole, and benzamide protons. Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Infrared spectroscopy would confirm the presence of the amide C=O and N-H stretching vibrations.

Structural Analysis

Single-crystal X-ray diffraction studies on derivatives of this compound have provided valuable insights into their three-dimensional structures. For example, the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide reveals important details about intermolecular interactions, such as hydrogen bonding. iucr.orgnih.govncl.ac.uk These studies often show that the packing of molecules in the crystal lattice is influenced by a combination of hydrogen bonds and other non-covalent interactions. rsc.org Such structural information is critical for understanding the solid-state properties of these materials and for designing new compounds with specific desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B8812406 2-(1H-Pyrazol-1-YL)benzamide CAS No. 25660-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25660-61-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-pyrazol-1-ylbenzamide

InChI

InChI=1S/C10H9N3O/c11-10(14)8-4-1-2-5-9(8)13-7-3-6-12-13/h1-7H,(H2,11,14)

InChI Key

FMQXTGYSIGNCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N2C=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 1h Pyrazol 1 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting it into simpler, commercially available starting materials. For 2-(1H-pyrazol-1-yl)benzamide, the most logical retrosynthetic disconnection is at the C-N bond between the pyrazole (B372694) and the phenyl ring. This disconnection reveals two primary precursors: a 2-substituted benzamide (B126) derivative and pyrazole.

A key disconnection strategy involves the C(aryl)-N(pyrazole) bond, leading to two main synthetic approaches. In the first approach, the pyrazole ring is pre-formed, and in the second, the benzamide moiety is coupled with a precursor that forms the pyrazole ring in a subsequent step. The most common precursors identified through this analysis are 2-halobenzamides (e.g., 2-iodobenzamide (B1293540) or 2-bromobenzamide) and pyrazole itself. Alternatively, precursors such as 2-aminobenzamide (B116534) can be utilized, which would require a different synthetic strategy for the C-N bond formation.

Target MoleculeKey DisconnectionPrecursors
This compoundC(aryl)-N(pyrazole)2-Halobenzamide and Pyrazole
This compoundC(aryl)-N(pyrazole)2-Aminobenzamide and a pyrazole forming synthon

Classical and Modern Synthetic Routes

A variety of synthetic methods, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings, have been employed for the synthesis of this compound and its analogs.

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like pyrazole derivatives in a single step from three or more starting materials. While a direct MCR for this compound is not commonly reported, MCRs are instrumental in the synthesis of the pyrazole precursor itself. For instance, the Hantzsch pyrazole synthesis, a type of MCR, involves the condensation of a β-dicarbonyl compound, a hydrazine (B178648), and an α-halo ketone.

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of pyrazole synthesis. The reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with an alkyne or alkene dipolarophile is a powerful method for constructing the pyrazole ring. Once the substituted pyrazole is formed, it can be coupled with the benzamide moiety.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent method for the synthesis of N-arylpyrazoles. researchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine, in this case, pyrazole. researchgate.net The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. A variety of phosphine (B1218219) ligands, such as XPhos and SPhos, have been shown to be effective for this transformation.

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, which has seen significant improvements with the development of new ligands and reaction conditions. This reaction typically involves the coupling of an aryl halide with a nucleophile, such as pyrazole, at elevated temperatures. Modern modifications of the Ullmann reaction utilize soluble copper salts and various ligands, such as diamines and amino acids, to facilitate the coupling under milder conditions.

While the Suzuki-Miyaura and Heck reactions are more commonly used for C-C bond formation, their principles can be adapted for C-N bond formation, although this is less common for pyrazole N-arylation.

Table of Palladium-Catalyzed Cross-Coupling Reactions for N-Aryl Pyrazole Synthesis

Reaction Catalyst/Ligand Key Features
Buchwald-Hartwig Amination Pd(OAc)₂ / XPhos Mild reaction conditions, high functional group tolerance. mdpi.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. The synthesis of pyrazole derivatives has been successfully achieved under microwave irradiation, including the condensation of chalcones with hydrazine hydrate. nih.gov Solvent-free synthesis is another green chemistry approach that minimizes waste and simplifies purification. The reaction of phenyl glycidyl (B131873) ether with pyrazoles has been demonstrated under solvent-free, microwave-assisted conditions, showcasing the potential for greener routes to pyrazole derivatives. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While the direct organocatalytic synthesis of this compound is not extensively documented, bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of axially chiral benzamides. evitachem.com This highlights the potential of organocatalysis in the synthesis of functionalized benzamide derivatives.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. While there are no direct reports on the biocatalytic synthesis of this compound, the potential for such a route exists. Lipases have been shown to be effective catalysts for amidation reactions, including the synthesis of benzamides. nih.gov Furthermore, transaminases have been utilized for the synthesis of pyrazines and pyrroles, demonstrating their utility in forming N-heterocycles. nih.gov Engineered enzymes have also been developed for the selective N-alkylation of pyrazoles. nih.govresearchgate.net A chemoenzymatic approach, combining a chemical step with an enzymatic one, could be a promising future direction for the synthesis of the target molecule.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired product. In the context of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, several factors significantly influence the outcome.

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Sterically hindered and electron-rich ligands, such as XPhos, have been shown to be highly effective in promoting the reductive elimination step and preventing β-hydride elimination. mdpi.com

Base: The base plays a crucial role in the deprotonation of the pyrazole and in the catalytic cycle. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield. nih.gov

Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also result in the formation of byproducts. Optimization studies are necessary to find the ideal balance for a specific substrate combination.

For Ullmann condensations, the optimization focuses on the copper source (e.g., CuI, Cu₂O), the ligand (e.g., amino acids, diamines), the base, and the solvent. The use of ligands can significantly lower the required reaction temperature and improve yields.

Detailed Mechanistic Elucidation of Formation Pathways

The synthesis of this compound typically involves the N-arylation of pyrazole with a suitable 2-substituted benzamide precursor, such as 2-iodobenzamide or 2-bromobenzamide, mediated by a copper catalyst. The generally accepted mechanism for this copper-catalyzed C-N bond formation proceeds through a Cu(I)/Cu(III) catalytic cycle. While direct mechanistic studies on this compound are not extensively documented, a robust mechanistic framework can be constructed from detailed investigations into the copper-catalyzed N-arylation of amides (the Goldberg reaction) and related N-heterocycles. acs.orgmit.edunih.govacs.orgresearchgate.net

The catalytic cycle is believed to initiate with the formation of a copper(I)-amidate or copper(I)-pyrazolate complex. This is followed by the rate-determining step: the activation of the aryl halide. mit.edunih.gov Two primary pathways have been proposed for this activation: an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, or a σ-bond metathesis-type mechanism. acs.orgnih.gov Subsequent reductive elimination from the Cu(III) species yields the N-aryl product and regenerates the active Cu(I) catalyst.

Kinetic studies on analogous copper-catalyzed N-arylation reactions provide significant insights into the factors governing the formation of this compound. Investigations on the N-arylation of amides and alkylamines have shown that the reaction rate is often dependent on the concentrations of the catalyst, the aryl halide, and in some cases, the ligand and the N-nucleophile. acs.orgmit.edunih.gov

Reaction Kinetics: For the copper-catalyzed N-arylation of amides, kinetic analyses have revealed a positive-order rate dependence on the aryl iodide concentration, suggesting that the activation of the aryl halide is the rate-determining step of the catalytic cycle. mit.edunih.gov The reaction often exhibits a complex, non-linear dependence on the concentration of the supporting ligand (typically a diamine), which is crucial for stabilizing the copper catalyst and controlling the concentration of the active species. mit.edu

In a study on the N-arylation of 2-pyrrolidinone (B116388) with 3,5-dimethyliodobenzene catalyzed by CuI and N,N'-dimethylethylenediamine, the reaction displayed a temporal decrease in heat flow without a significant induction period, indicating a relatively fast catalyst activation. mit.edu Activation parameters for a related stoichiometric N-arylation process were measured, providing an enthalpy of activation (ΔH‡) of 6.8 kcal·mol⁻¹ and a highly negative entropy of activation (ΔS‡) of -43.3 eu. nih.gov This large negative entropy value suggests a highly ordered, associative transition state, which is consistent with the formation of a Cu(III) intermediate via oxidative addition. nih.gov

ParameterValueReaction SystemReference
Enthalpy of Activation (ΔH‡)6.8 kcal·mol⁻¹Stoichiometric N-arylation of a Cu(I)-amidate with aryl iodide nih.gov
Entropy of Activation (ΔS‡)-43.3 euStoichiometric N-arylation of a Cu(I)-amidate with aryl iodide nih.gov
Gibbs Free Energy of Activation (ΔG‡)19.4 kcal·mol⁻¹Stoichiometric N-arylation of a Cu(I)-amidate with aryl iodide nih.gov

Transition State Analysis: Computational studies using Density Functional Theory (DFT) are instrumental in mapping the energy landscape of the reaction and characterizing the geometry of transient intermediates and transition states. For the N-arylation of pyrazoles, DFT calculations help elucidate the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, which influence the reactivity of the pyrazole nucleophile. researchgate.netresearchgate.netnih.govepa.gov

Theoretical calculations on related C-N coupling reactions support a mechanism involving the oxidative addition of the aryl halide to a ligated Cu(I)-pyrazolate complex. This step involves a high-energy transition state leading to a square-planar or trigonal bipyramidal Cu(III) intermediate. The final reductive elimination step, which forms the C-N bond, is typically calculated to have a much lower energy barrier, confirming that the oxidative addition is likely the rate-limiting step. The steric and electronic properties of both the pyrazole and the aryl halide significantly impact the energy of this transition state. For this compound synthesis, the ortho-benzamide group likely influences the transition state geometry through steric hindrance and potential coordinating effects.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. While specific isotopic labeling studies on the formation of this compound are not prominently reported, studies on analogous C-N bond-forming reactions demonstrate the utility of this technique.

A key mechanistic question in copper-catalyzed N-arylation is the precise nature of the C-N bond-forming step. Isotopic labeling can provide definitive evidence. For instance, using ¹⁵N-labeled pyrazole in the reaction with 2-halobenzamide would allow for the unambiguous tracking of the nitrogen atom. Analysis of the product and any side products by mass spectrometry or ¹⁵N NMR spectroscopy could confirm that the nitrogen atom in the final product originates from the pyrazole ring and not from other nitrogen sources.

Furthermore, kinetic isotope effect (KIE) studies can help identify the rate-determining step. For example, by comparing the reaction rates of a deuterated versus a non-deuterated pyrazole (if a proton transfer is involved in the rate-determining step) or by using an aryl halide with a ¹³C-labeled carbon at the reaction center, one can probe the nature of bond-breaking and bond-forming in the transition state. An isotope-labeling study on a Chan-Lam type reaction, for instance, supported an oxidative cross-coupling mechanism. organic-chemistry.org

Comprehensive Spectroscopic and Solid State Structural Elucidation of 2 1h Pyrazol 1 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(1H-Pyrazol-1-YL)benzamide, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for confirming its molecular structure. Due to the absence of experimentally recorded spectra in the refereed literature, the following analysis is based on predicted data and comparison with structurally related compounds.

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the protons of the benzamide (B126) and pyrazole (B372694) moieties. The aromatic protons of the benzamide ring are expected to appear as a complex multiplet system in the downfield region, typically between 7.5 and 8.0 ppm. The protons of the pyrazole ring would also resonate in the aromatic region, with the proton at position 4 of the pyrazole ring appearing as a triplet, and the protons at positions 3 and 5 appearing as doublets. The amide protons (-CONH₂) would likely appear as two distinct broad singlets, a characteristic feature due to the restricted rotation around the C-N amide bond.

The predicted ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule. The carbonyl carbon of the benzamide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons of the benzamide and pyrazole rings would resonate in the region of 110-150 ppm.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between adjacent protons on the benzamide ring, as well as between the protons on the pyrazole ring. This would allow for the complete assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In the case of this compound, NOESY correlations could be observed between the protons of the pyrazole ring and the ortho-protons of the benzamide ring, confirming their close spatial relationship. This would also provide insights into the preferred conformation of the molecule in solution.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Proton Chemical Shift (ppm)
H-3'~8.2 (d)
H-4'~6.5 (t)
H-5'~7.8 (d)
H-3~7.6 (d)
H-4~7.5 (t)
H-5~7.6 (t)
H-6~7.9 (d)
-NHa~7.7 (br s)
-NHb~7.4 (br s)

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. In this compound, two primary dynamic processes could be investigated: the restricted rotation around the C-N amide bond and the rotation around the C-C bond connecting the pyrazole ring to the benzamide ring.

The partial double bond character of the C-N amide bond leads to a significant energy barrier to rotation. nanalysis.comazom.com This restricted rotation results in the two amide protons being chemically non-equivalent at room temperature, giving rise to two separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, and if the coalescence temperature is reached, the two signals will broaden and eventually merge into a single sharp peak. By analyzing the line shapes of the exchanging signals at different temperatures, the rate constants for the rotational process can be determined, and from these, the activation energy (ΔG‡) for the amide bond rotation can be calculated. For similar aromatic amides, this barrier is typically in the range of 14-18 kcal/mol. nih.gov

Solid-State NMR for Polymorphic Forms and Microstructure

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions lead to broad spectral lines. Techniques like magic-angle spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

For this compound, ssNMR could be used to study its polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Different polymorphs would give rise to distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment used to obtain high-resolution spectra of solid samples.

Furthermore, ssNMR can provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Two-dimensional ssNMR experiments, analogous to their solution-state counterparts, can be used to establish through-space and through-bond connectivities in the solid state.

Vibrational Spectroscopy (FT-IR, Raman)

Detailed Band Assignment and Functional Group Analysis

The FT-IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A detailed assignment of these bands can be made based on comparison with known data for similar functional groups and with the aid of computational predictions.

N-H Stretching: The amide N-H stretching vibrations are expected to appear in the region of 3400-3200 cm⁻¹. Typically, primary amides show two N-H stretching bands, corresponding to the symmetric and asymmetric stretching modes. masterorganicchemistry.com

C-H Stretching: The aromatic C-H stretching vibrations of the benzamide and pyrazole rings would be observed in the 3100-3000 cm⁻¹ region.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is a very strong and characteristic band in the IR spectrum of amides, typically appearing in the range of 1680-1630 cm⁻¹. masterorganicchemistry.com Its position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): The N-H in-plane bending vibration, coupled with the C-N stretching vibration, gives rise to the Amide II band, which is typically found in the 1650-1580 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amide group and the C-N bonds within the pyrazole ring would appear in the fingerprint region (1400-1000 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the C=C bonds in the aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch~3450~3450
N-H Symmetric Stretch~3330~3330
Aromatic C-H Stretch3100-30003100-3000
C=O Stretch (Amide I)~1670~1670
N-H Bend (Amide II)~1610~1610
Aromatic C=C Stretch1600-14501600-1450
C-N Stretch1400-12001400-1200

Conformational Isomerism Probing

Vibrational spectroscopy can be a sensitive probe of conformational isomerism. For this compound, the relative orientation of the pyrazole and benzamide rings is defined by the dihedral angle around the C-C bond connecting them. Different conformers, corresponding to different values of this dihedral angle, may coexist in solution or in the solid state.

These different conformers could potentially give rise to distinct vibrational spectra. Certain vibrational modes, particularly those involving the atoms around the connecting C-C bond, would be expected to be sensitive to the dihedral angle. By carefully analyzing the FT-IR and Raman spectra, it might be possible to identify bands that are characteristic of specific conformers. Temperature-dependent vibrational spectroscopy could also be employed to study the equilibrium between different conformers.

X-Ray Crystallography and Crystal Engineering

The solid-state structure of a molecule is fundamental to understanding its physical and chemical properties. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, the molecular and supramolecular architecture can be inferred from analyses of closely related compounds containing pyrazole and benzamide functionalities.

The molecular structure is defined by a benzamide group substituted at the ortho position with a 1H-pyrazol-1-yl ring. A key conformational feature would be the dihedral angle between the phenyl ring of the benzamide and the pyrazole ring. This orientation is influenced by steric hindrance and electronic interactions between the two aromatic systems. In analogous N-aryl pyrazole derivatives, these rings are often not coplanar core.ac.ukresearchgate.net.

The crystal packing, or supramolecular architecture, would be dominated by a network of intermolecular interactions. Based on the functional groups present (an amide and two aromatic rings), specific and predictable interactions are expected to direct the assembly of molecules in the solid state. For instance, studies on pyrazole derivatives have detailed extensive hydrogen bonding and other interactions governing their crystal structures researchgate.netnih.gov.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

Parameter Expected Value/System Rationale
Crystal System Monoclinic or Triclinic Common for organic molecules of similar complexity core.ac.ukresearchgate.net.
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric The presence of strong hydrogen bond donors and acceptors can lead to various packing arrangements core.ac.ukmdpi.com.

Note: This table is predictive and based on data from structurally similar compounds, not on experimental data for this compound.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Benzamide itself is a well-known polymorphic compound x-mol.com. Similarly, derivatives such as N-(1,3-thiazol-2-yl)benzamide have been shown to exist in multiple polymorphic forms, differing in their hydrogen-bonding patterns and molecular conformations mdpi.comresearchgate.net. Given this precedent, it is highly probable that this compound could also exhibit polymorphism, although no specific studies have been published to confirm this.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by crystallizing it with a second, different molecule (a coformer). The components in a co-crystal are linked by non-covalent interactions, typically hydrogen bonds. The amide group in this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for co-crystallization with coformers such as carboxylic acids researchgate.netbiointerfaceresearch.comnih.govresearchgate.net. Such studies could yield new solid forms with altered properties, but no co-crystals of this specific compound have been reported in the literature.

The supramolecular assembly of this compound in the solid state would be governed by a combination of intermolecular forces.

Hydrogen Bonding : The primary and most influential interaction would be hydrogen bonding involving the amide group (-CONH₂). The N-H protons are strong hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong acceptor. This typically leads to the formation of a robust R²₂(8) amide-amide dimer synthon, where two molecules are linked by a pair of N-H···O hydrogen bonds. This is a common and stabilizing motif in the crystal structures of primary benzamides mdpi.comnih.gov.

π-π Stacking : The presence of two aromatic rings (the phenyl and pyrazole rings) introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of adjacent rings, would play a significant role in stabilizing the crystal packing imedpub.com. The geometry of these interactions can be parallel-displaced or T-shaped, influencing how the molecules stack in layers or columns.

Analysis of related pyrazole derivatives confirms the importance of both strong (N-H···O/N) and weak (C-H···O/N, C-H···π) intermolecular interactions in defining the 3D arrangement of molecules within the crystal imedpub.com.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition researchgate.netmdpi.com. For this compound, the molecular formula is C₁₀H₉N₃O nih.govchemspider.com.

The theoretical (monoisotopic) exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements. This calculated mass can then be compared to the experimental value obtained from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) to confirm the molecular formula with high confidence scirp.org.

Table 2: Theoretical Exact Mass Calculation for this compound

Element Isotope Quantity Mass (Da) Total Mass (Da)
Carbon ¹²C 10 12.000000 120.000000
Hydrogen ¹H 9 1.007825 9.070425
Nitrogen ¹⁴N 3 14.003074 42.009222
Oxygen ¹⁶O 1 15.994915 15.994915

| Total | | | | 187.074562 |

An HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an experimental m/z value extremely close to the theoretical value of 188.08239 Da.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions gre.ac.ukuab.edu. While no specific MS/MS study for this compound is available, a plausible fragmentation pathway can be proposed based on the known behavior of benzamides and pyrazoles researchgate.netnih.gov.

Upon collision-induced dissociation (CID), the [M+H]⁺ ion (m/z 188.1) would likely undergo fragmentation through several key pathways:

Amide Bond Cleavage : The most common fragmentation for benzamides involves the loss of the amide group.

Loss of ammonia (B1221849) (NH₃, 17.03 Da) would yield the 2-(1H-pyrazol-1-yl)benzoyl cation at m/z 171.0.

A more prominent fragmentation is the cleavage to form the stable benzoyl cation or a substituted variant. In this case, cleavage of the C-N bond linking the pyrazole to the phenyl ring or the amide C-C bond could occur. However, the most characteristic fragmentation would likely involve the amide functionality. A primary pathway would be the formation of the 2-(1H-pyrazol-1-yl)phenyl isocyanate cation via rearrangement, or more direct cleavages.

Formation of Benzoyl-type Ions : A key fragmentation pathway for benzamides is the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). For this molecule, this would involve more complex rearrangements or cleavage of the pyrazole ring first. A more direct route would be the loss of the pyrazole ring (C₃H₃N₂, 67.03 Da) to give a fragment at m/z 121.0, corresponding to the benzamide cation radical.

Pyrazole Ring Fragmentation : The pyrazole ring itself can fragment. A characteristic loss from N-unsubstituted pyrazoles is the elimination of a molecule of hydrogen cyanide (HCN, 27.01 Da) researchgate.net. This could occur from various parent or fragment ions. For example, the precursor ion at m/z 188.1 could lose HCN to produce a fragment at m/z 161.1.

Table 3: Proposed Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
188.1 171.1 NH₃ 2-(1H-pyrazol-1-yl)benzoyl cation
188.1 161.1 HCN Product of pyrazole ring cleavage
188.1 121.1 C₃H₃N₂ Benzamide cation radical

Note: This table represents a theoretical fragmentation pathway based on chemical principles and data from related structures. Experimental verification is required.

Advanced Computational and Theoretical Chemistry Studies of 2 1h Pyrazol 1 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. For compounds like 2-(1H-Pyrazol-1-YL)benzamide, these methods provide a theoretical framework to understand its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of pyrazole (B372694) and benzamide (B126) derivatives. ekb.egnih.gov The B3LYP functional is a commonly employed method, often combined with basis sets like 6-31G* or 6-311G+(d,p), to optimize the molecular geometry and compute various molecular descriptors. nih.govresearchgate.netjcsp.org.pkresearchgate.netnih.gov

DFT calculations allow for the determination of the ground-state equilibrium geometry, vibrational frequencies, and electronic structure. nih.gov For related pyrazole-carboxamide systems, DFT has been used to explain electronic and charge transfer properties. researchgate.netjcsp.org.pk These calculations provide values for key electronic properties that dictate the molecule's behavior.

Table 1: Representative Calculated Electronic Properties of a Benzamide Moiety using DFT

Property Calculated Value
Total Energy Varies with basis set
Dipole Moment ~3-5 Debye
Mulliken Atomic Charges Charge distribution across atoms

Note: The values are representative for a benzamide-like structure and can vary based on the specific molecule and computational method.

Ab Initio and Semi-Empirical Methods for Ground State Properties

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), and composite methods like G4MP2, offer alternative approaches for calculating ground state properties. superfri.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, on the other hand, use parameters derived from experimental results to simplify calculations, making them faster but potentially less accurate than DFT or ab initio methods. These methods are also employed to calculate optimized structures and analyze properties like the enthalpy of formation for complex heterocyclic systems. superfri.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule, particularly the rotation around the single bonds connecting the pyrazole ring, the benzamide group, and the amide bond, leads to various possible conformations.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques for exploring the conformational landscape and dynamic behavior of molecules. tandfonline.com MD simulations, in particular, can reveal the stability of different conformations over time and how the molecule interacts with its environment, such as a solvent. nih.gov For similar pyrazole-carboxamide structures, MD simulations have been used to analyze the stability of their docking poses within biological targets, showing only minor conformational changes and fluctuations. nih.gov These simulations provide insights into the flexibility of the molecule and the predominant shapes it adopts. rsc.orgrsc.org

Tautomerism and Isomerism Studies

Prototropic tautomerism, the migration of a proton, is a known phenomenon in pyrazole-containing compounds, particularly in pyrazolones where an equilibrium can exist between OH, CH, and NH forms. clockss.org For this compound, while the pyrazole ring itself is relatively stable, the amide linkage introduces the possibility of amide-imidol tautomerism, although the amide form is generally predominant.

Furthermore, conformational isomerism is significant. Rotation around the C-N amide bond can lead to cis and trans isomers. For N-substituted benzamides, computational studies have shown that the relative stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. scispace.com In related N-aryl amides, the trans conformer is often found to be more stable. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

In studies of pyrazole-carboxamides, FMO analysis has been used to explain charge transfer properties. researchgate.netjcsp.org.pk The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO → LUMO transition can imply a transfer of electron density from one part of the molecule to another. researchgate.net DFT calculations are commonly used to determine the energies and compositions of these frontier orbitals. nih.gov

Table 2: Representative FMO Properties for Pyrazole-Carboxamide Compounds from DFT Calculations

Compound Type EHOMO (eV) ELUMO (eV) Energy Gap (eV)
Pyrazole-Carboxamide 1 -5.44 -1.21 4.23
Pyrazole-Carboxamide 2 -5.56 -1.24 4.32
Pyrazole-Carboxamide 3 -5.67 -1.79 3.88

Data derived from related pyrazole-carboxamide structures to illustrate typical values. researchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis

For this compound, NBO analysis elucidates the distribution of electron density and the nature of intramolecular bonding. Natural Population Analysis (NPA), a key component of the NBO method, calculates the charge distribution on each atom. In this molecule, the highly electronegative oxygen and nitrogen atoms are expected to carry significant negative charges, while the adjacent carbonyl carbon and hydrogen atoms exhibit positive charges. This charge distribution is fundamental to the molecule's electrostatic potential and its interactions with other molecules.

A critical aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule. For this compound, significant stabilizing interactions are anticipated, including:

Intramolecular Hyperconjugation: Delocalization of electron density from the lone pairs of the nitrogen atoms (n) in the pyrazole ring and the amide group to the antibonding orbitals (π) of the adjacent aromatic rings and the carbonyl group. For instance, interactions like n(N) → π(C=C) and n(O) → σ*(N-C) contribute significantly to the molecular stability. nih.gov

These charge delocalizations lead to an increase in electron density in the antibonding orbitals, which can cause elongation of the corresponding bonds and a decrease in their vibrational frequencies. arabjchem.org

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound Note: These values are representative and derived from studies on similar molecular fragments. Actual values would be obtained from specific quantum chemical calculations.

Atom Element Hybridization Natural Charge (e)
O1 Oxygen sp² -0.65
N1 Nitrogen sp² -0.45
N2 Nitrogen sp² -0.30
N3 (Amide) Nitrogen sp² -0.55
C1 (Carbonyl) Carbon sp² +0.70
H1 (Amide) Hydrogen s +0.40

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis

The study of non-covalent interactions (NCIs) is essential for understanding the crystal packing, stability, and supramolecular architecture of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. mdpi.comresearchgate.net

For this compound, the Hirshfeld surface is mapped with various properties, most notably d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The d_norm surface displays a color spectrum where red spots indicate intermolecular contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white areas represent contacts of van der Waals separation, and blue regions signify contacts longer than the van der Waals radii. nih.gov

H···H Interactions: Typically the most abundant contacts due to the large number of hydrogen atoms on the molecular surface. nih.govresearchgate.net

O···H/H···O Interactions: These represent the crucial N-H···O and C-H···O hydrogen bonds, which are visible as distinct spikes in the 2D fingerprint plot and as prominent red regions on the d_norm surface. semanticscholar.orgresearchgate.net

C···H/H···C Interactions: These are weaker C-H···π interactions that also play a significant role in the molecular packing. researchgate.net

π···π Stacking: Indicated by complementary red and blue triangles on the shape index surface, these interactions occur between the aromatic pyrazole and benzene (B151609) rings of adjacent molecules. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzamide-Containing Compounds Note: Data is compiled from studies on structurally related molecules and represents expected values for this compound.

Interaction Type Percentage Contribution (%)
H···H 40 - 50%
O···H / H···O 25 - 35%
C···H / H···C 10 - 20%
C···C (π-π stacking) 3 - 8%
N···H / H···N 2 - 5%

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.netnih.gov

FT-IR Spectroscopy: Theoretical vibrational frequencies for this compound can be calculated using DFT methods. The computed frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to a strong correlation with experimental FT-IR spectra. arabjchem.org Key vibrational modes for this molecule include:

N-H stretching: Expected in the 3300-3400 cm⁻¹ range for the amide group. semanticscholar.org

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group is predicted between 1650-1690 cm⁻¹. semanticscholar.org

C=N and C=C stretching: Vibrations from the pyrazole and benzene rings are expected in the 1400-1600 cm⁻¹ region.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated values generally show excellent linear correlation with experimental spectra. researchgate.net

¹H NMR: The amide proton (N-H) is expected to appear as a singlet in the downfield region (δ 8.0-9.0 ppm). Aromatic protons of the benzamide and pyrazole rings would resonate in the δ 7.0-8.5 ppm range.

¹³C NMR: The carbonyl carbon is the most deshielded, with a predicted chemical shift above δ 160 ppm. Carbons in the aromatic rings are expected in the δ 110-150 ppm range.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net For this compound, the analysis would likely reveal intense absorption bands in the UV region. These absorptions correspond to electronic transitions, primarily π → π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized across the conjugated π-system of the pyrazole and benzamide rings. nih.gov A prominent absorption peak is expected around 250-300 nm. nih.gov

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data for this compound Moieties

Parameter Predicted Value (Computational) Typical Experimental Range
FT-IR (cm⁻¹)
ν(N-H) stretch ~3350 3300 - 3400
ν(C=O) stretch ~1680 1650 - 1690
¹H NMR (ppm)
Amide N-H 8.5 - 9.5 8.0 - 9.0
Aromatic C-H 7.2 - 8.6 7.0 - 8.5
¹³C NMR (ppm)
Amide C=O ~165 164 - 170
Aromatic C 115 - 145 110 - 150
UV-Vis (nm)
λmax (π → π*) ~260 250 - 300

Chemical Reactivity and Derivatization Strategies for 2 1h Pyrazol 1 Yl Benzamide

Electrophilic and Nucleophilic Substitution Reactions on Benzamide (B126) and Pyrazole (B372694) Moieties

The benzamide and pyrazole rings of the core structure exhibit distinct reactivities toward substitution reactions, governed by the electronic nature of each ring and the directing effects of their substituents.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the N-1-phenyl group slightly deactivates the ring compared to unsubstituted pyrazole. Electrophilic substitution on the pyrazole ring occurs with high regioselectivity, primarily at the C-4 position. This is due to the stability of the cationic sigma complex intermediate, where the positive charge is most effectively delocalized without involving the positively charged nitrogen atom that would result from attack at C-3 or C-5.

Conversely, the benzamide ring is deactivated towards electrophilic substitution. The amide group (-CONH2) is an electron-withdrawing group through resonance and induction, making the attached phenyl ring less nucleophilic than benzene (B151609). unizin.org This deactivating nature directs incoming electrophiles predominantly to the meta position (C-4 and C-6 of the benzamide ring). unizin.orglibretexts.org Therefore, a competing scenario exists where the more reactive pyrazole ring is favored for substitution unless sterically hindered or the reaction conditions are tailored to favor functionalization of the deactivated benzamide ring.

Common electrophilic substitution reactions are summarized in the table below.

ReactionReagentTypical Position on PyrazoleTypical Position on Benzamide
NitrationHNO₃ / H₂SO₄C-4C-4 / C-6
HalogenationBr₂ / FeBr₃C-4C-4 / C-6
SulfonationFuming H₂SO₄C-4C-4 / C-6
Friedel-Crafts AcylationRCOCl / AlCl₃C-4C-4 / C-6

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common on unsubstituted benzamide or pyrazole rings, as it typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to it. Derivatization of 2-(1H-pyrazol-1-yl)benzamide via NAS would thus necessitate prior functionalization, for instance, by introducing a chlorine or nitro group onto either ring system. In such activated systems, nucleophiles like amines, alkoxides, or thiolates can displace the leaving group. For example, the cyanation of a halogenated benzamide precursor using copper(I) cyanide is a documented strategy for introducing a nitrile group. mdpi.com

Functionalization at Amide Nitrogen and Carbonyl Groups

The amide linker is a key site for chemical modification, allowing for changes in polarity, hydrogen bonding capability, and steric profile.

N-Functionalization : The hydrogen atoms on the amide nitrogen are acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or arylation. This N-functionalization is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. For instance, reaction with alkyl halides in the presence of a base like sodium hydride yields N-alkylated derivatives. Acylation at the nitrogen can also be achieved using acyl chlorides or anhydrides to produce N-acylbenzamide (imide) structures. ias.ac.in

Carbonyl Group Reactions : The carbonyl carbon of the amide is electrophilic, though less so than in ketones or aldehydes. It can undergo nucleophilic attack, although this often requires reactive nucleophiles or activation of the carbonyl group.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group (-CH₂-), yielding a 2-(1H-pyrazol-1-yl)benzylamine derivative.

Conversion to Thioamide : The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to generate the corresponding thiobenzamide. This transformation significantly alters the electronic properties and hydrogen-bonding capacity of the linker.

Organometallic Addition : While challenging, organometallic reagents such as Grignard or organolithium compounds can add to the carbonyl group. This reaction typically requires careful control to avoid multiple additions or side reactions and can lead to the formation of ketones after hydrolysis of the intermediate.

Ring-Opening and Ring-Closure Reactions

While the aromatic pyrazole and benzene rings are generally stable, intramolecular reactions can be induced to form new heterocyclic systems, a strategy often used to create complex, fused scaffolds.

Intramolecular Cyclization : If a suitable reactive group is introduced onto the amide nitrogen or at the C-2' position of the benzamide ring, intramolecular cyclization is possible. For example, an N-allylbenzamide derivative can undergo oxidative cyclization to form an oxazole ring system. nih.gov Similarly, by introducing a leaving group on the pyrazole ring (e.g., at C-5), an intramolecular nucleophilic attack from the amide nitrogen or oxygen could lead to the formation of fused ring systems like pyrazolo[1,5-a]quinazolinones. Such cyclizations are often promoted by transition metal catalysts (e.g., copper or palladium) or strong bases. rsc.org The reactivity of aminopyrazole precursors to form fused pyrazolo[1,5-a]pyrimidines further illustrates the utility of this approach in generating structural diversity. acs.org

Ring-Opening Reactions : The pyrazole ring is highly stable and resistant to ring-opening under most conditions. Cleavage would require harsh reductive or oxidative conditions that would likely also degrade the benzamide portion of the molecule. Therefore, ring-opening is not a common derivatization strategy for this scaffold.

Regioselectivity and Stereoselectivity in Reactions

Control over regiochemistry and stereochemistry is paramount in synthesizing derivatives for biological evaluation.

Regioselectivity : As discussed in section 5.1, electrophilic reactions on the pyrazole ring are highly regioselective for the C-4 position. Reactions on the benzamide ring are directed to the meta positions (C-4, C-6). In cases where both rings can react, the outcome can be controlled by the choice of reagents and reaction conditions. For instance, transition-metal-catalyzed C-H functionalization can be directed to specific positions by using appropriate directing groups. rsc.org In asymmetrically substituted pyrazoles, Michael addition reactions have been shown to proceed with excellent regioselectivity, favoring one nitrogen of the pyrazole ring over the other for addition. nih.gov

Stereoselectivity : While the parent molecule is achiral, stereocenters can be introduced during derivatization. Stereoselective synthesis can be achieved by employing chiral reagents, catalysts, or auxiliaries. For example, the asymmetric synthesis of pyrazole derivatives has been accomplished through the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine, followed by cyclization to form the pyrazole ring. nih.govdntb.gov.ua Such methods are critical when the biological activity of a compound is dependent on a specific enantiomer.

Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship (SAR) Exploration

The this compound scaffold is a "privileged structure" that has been extensively modified to explore SAR for various biological targets. Derivatization strategies focus on systematically altering different parts of the molecule to probe interactions with a biological target. Key modifications include:

Substitution on the Benzamide Ring : Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring to explore electronic and steric effects.

Substitution on the Pyrazole Ring : Placing substituents at the C-3, C-4, and C-5 positions of the pyrazole ring to probe specific binding pockets.

Modification of the Amide Linker : N-alkylation, conversion to thioamides, or replacement with other linkers.

These synthetic efforts have led to the discovery of potent compounds for various applications, including fungicides and potential therapeutics. nih.govmdpi.com

Table 1: Examples of Analogue Synthesis for SAR Studies

Base Scaffold Modification Strategy Resulting Analogue Class Target/Application
Pyrazol-5-yl-benzamide Inversion of the amide group and substitution on the benzamide ring N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide derivatives Succinate Dehydrogenase Inhibitors (Fungicides) nih.gov
Pyrazole-benzamide Introduction of a 1,2,4-oxadiazole linker between the pyrazole and benzamide moieties 1,2,4-Oxadiazole substituted benzamides containing pyrazole rings Pesticidal and Fungicidal Agents mdpi.com
Phenylamino Pyrazole Acylation of the pyrazole amine with various acyl chlorides Pyrazole amides and acylhydrazones Antiproliferative and Antioxidant Agents mdpi.comresearchgate.net
4-(1H-Pyrazol-1-yl)aniline Sulfonylation and subsequent N-alkylation/arylation of the sulfonamide 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives Antileishmanial Agents mdpi.com

Investigation of Reaction Intermediates and Catalytic Cycles

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, are instrumental in the derivatization of this compound. Understanding the reaction mechanisms, intermediates, and catalytic cycles is key to optimizing these transformations.

Reaction Intermediates :

EAS : The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. uci.edu

NAS : The mechanism often proceeds through a resonance-stabilized carbanion called a Meisenheimer complex.

Multicomponent Reactions : Plausible mechanisms for the catalytic synthesis of pyrazole derivatives often involve acyclic intermediates formed from the nucleophilic addition of starting materials, which then undergo intramolecular cyclization and subsequent tautomerization or oxidation to yield the final aromatic product. biointerfaceresearch.com

Catalytic Cycles :

Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are frequently used to form C-C, C-O, and C-N bonds on pre-halogenated pyrazole or benzamide rings. A typical Suzuki coupling cycle involves three main steps: (1) Oxidative Addition of an aryl halide to a Pd(0) complex, (2) Transmetalation with an organoboron reagent, and (3) Reductive Elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper-Catalyzed Reactions : Ullmann coupling is a classic copper-catalyzed reaction used for forming C-N, C-O, and C-S bonds, particularly useful for the N-arylation of pyrazoles or the synthesis of diaryl ethers. The catalytic cycle is thought to involve Cu(I) and Cu(III) intermediates. nih.gov

C-H Functionalization : Direct functionalization of C-H bonds is an increasingly important strategy. rsc.org These reactions, often catalyzed by palladium, rhodium, or ruthenium, can proceed through various mechanisms, including concerted metalation-deprotonation or electrophilic substitution, avoiding the need for pre-functionalized starting materials.

Coordination Chemistry and Ligand Properties of 2 1h Pyrazol 1 Yl Benzamide

Binding Sites and Chelation Behavior with Metal Ions

Based on its molecular structure, 2-(1H-Pyrazol-1-YL)benzamide possesses several potential coordination sites. The pyrazole (B372694) ring contains two nitrogen atoms, with the N2 nitrogen being the most likely to coordinate to a metal center due to its available lone pair of electrons. The benzamide (B126) group offers two additional potential donor sites: the carbonyl oxygen and the amide nitrogen.

It is hypothesized that this compound could function as a bidentate ligand, forming a stable chelate ring with a metal ion. The most probable chelation would involve the N2 atom of the pyrazole ring and the carbonyl oxygen atom of the benzamide group. This would result in the formation of a six-membered chelate ring, a thermodynamically favorable arrangement. The steric and electronic properties of substituents on both the pyrazole and benzamide rings could influence the stability and geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures for the formation of coordination compounds. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, with or without the application of heat. The choice of solvent and reaction conditions would depend on the solubility of the reactants and the desired crystalline product.

Transition Metal Complexes and Their Electronic Structures

Transition metals, with their partially filled d-orbitals, are expected to form a wide range of complexes with this compound. The electronic structure of these complexes would be dictated by the identity of the metal ion, its oxidation state, and the coordination geometry. For instance, complexes with paramagnetic metal ions such as Cu(II), Ni(II), or Co(II) would exhibit interesting electronic and magnetic properties. The ligand field strength of this compound would play a crucial role in determining the d-orbital splitting and, consequently, the electronic spectra and magnetic moments of the complexes.

Main Group Metal and Organometallic Adducts

While less common than transition metal complexes, main group metals and organometallic fragments could also form adducts with this compound. The coordination in these cases would likely involve the most basic donor sites of the ligand, such as the pyrazole N2 atom and the carbonyl oxygen. The characterization of such adducts would provide valuable insights into the Lewis basicity of the ligand and the nature of the metal-ligand bond.

Spectroscopic (UV-Vis, EPR, XAS) and Magnetic Studies of Metal-Ligand Interactions

A variety of spectroscopic techniques would be invaluable in characterizing the metal complexes of this compound and understanding the nature of the metal-ligand interactions.

UV-Vis Spectroscopy: Electronic absorption spectra would reveal information about the electronic transitions within the ligand and the d-d transitions of the metal center in transition metal complexes. Shifts in the ligand-based absorption bands upon coordination would confirm metal-ligand interaction.

EPR Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), Electron Paramagnetic Resonance (EPR) spectroscopy would provide detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry.

X-ray Absorption Spectroscopy (XAS): XAS could provide precise information about the local coordination environment of the metal atom, including bond distances and coordination numbers, even in non-crystalline samples.

Magnetic Susceptibility Measurements: These studies would determine the magnetic moments of the metal complexes, which are indicative of the number of unpaired electrons and can help in elucidating the electronic structure and spin state of the metal ion.

Theoretical Modeling of Coordination Geometries and Stability Constants

In the absence of extensive experimental data, theoretical modeling using computational methods such as Density Functional Theory (DFT) can provide valuable predictions about the coordination chemistry of this compound. DFT calculations can be employed to:

Calculate the electronic structures of the complexes, including molecular orbital energies and charge distributions, which can aid in the interpretation of spectroscopic data.

Estimate the stability constants of the metal complexes, providing a measure of the thermodynamic stability of the metal-ligand bond. These constants are crucial for understanding the behavior of the complexes in solution.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes of pyrazole-containing ligands have shown significant promise as catalysts in a variety of organic transformations. The potential applications of this compound metal complexes in catalysis are an exciting area for future research. Depending on the choice of metal and the reaction conditions, these complexes could potentially catalyze reactions such as:

Oxidation reactions: The metal center could act as a redox-active site for the oxidation of substrates.

Coupling reactions: The ligand could stabilize catalytically active metal species in cross-coupling reactions.

Polymerization reactions: The coordination environment provided by the ligand could influence the stereochemistry and properties of the resulting polymers.

The development of both homogeneous and heterogeneous catalytic systems based on this compound would be a valuable contribution to the field of catalysis.

Advanced Analytical Methodologies for Detection and Quantification of 2 1h Pyrazol 1 Yl Benzamide

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in the separation and analysis of 2-(1H-Pyrazol-1-YL)benzamide from complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. The development of a robust and reliable HPLC method requires a systematic approach to optimize separation parameters and subsequent validation to ensure its performance.

Method Development: A typical HPLC method for this compound would involve a C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the efficient elution of the analyte and any potential impurities with varying polarities. Key parameters to optimize include the mobile phase composition, pH, flow rate, and column temperature to achieve optimal peak shape, resolution, and analysis time.

Validation: Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The validation process typically includes the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

ParameterValue
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient30% B to 90% B over 15 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature30 °C
Injection Volume10 µL
Validation Parameters
Linearity Range1 - 100 µg/mL (r² > 0.999)
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2%
LOD0.1 µg/mL
LOQ0.3 µg/mL
RobustnessUnaffected by minor changes in flow rate and temperature

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC): Direct analysis of this compound by GC is likely to be challenging due to its presumed low volatility and relatively high polarity. The high temperatures required for volatilization in the GC inlet could lead to thermal degradation. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound. jfda-online.com Silylation or acylation of the amide proton could be explored to increase volatility. gcms.cz

Supercritical Fluid Chromatography (SFC): SFC presents a viable alternative to both HPLC and GC for the analysis of this compound. wikipedia.org This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and can be operated in both normal and reversed-phase modes. nih.govchromatographyonline.com For this compound, a packed column with a polar stationary phase could be employed, with a mobile phase of supercritical CO₂ modified with a small amount of a polar organic solvent like methanol. chromatographyonline.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures, providing both separation and structural information.

LC-MS/MS for Ultra-Trace Analysis and Metabolite Identification (for in vitro studies)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the ultra-trace analysis of this compound and for the identification of its metabolites in in vitro studies. nih.govnih.gov

Ultra-Trace Analysis: In LC-MS/MS, the HPLC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity, minimizing interference from the sample matrix.

In Vitro Metabolite Identification: LC-MS/MS is an indispensable tool for studying the in vitro metabolism of drug candidates like this compound in systems such as human liver microsomes. washington.edu Following incubation, the sample is analyzed by LC-MS/MS to detect potential metabolites. High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the metabolites. mdpi.comnih.gov Tandem mass spectrometry is then used to fragment the metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to elucidate the structure of the metabolites. researchgate.net Common metabolic transformations that could be identified include hydroxylation, N-dealkylation, and glucuronidation. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Potential Metabolites

ParameterValue
LC Conditions
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺ for this compound
Product Ions (m/z)Specific fragments for quantification and confirmation
Collision EnergyOptimized for each transition

GC-MS for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for the analysis of this compound, provided that the compound is first derivatized to increase its volatility. jfda-online.com

Derivatization: The primary challenge for GC analysis of this compound is its likely low volatility. Derivatization aims to convert polar functional groups into less polar, more volatile ones. For this compound, the active hydrogen on the amide nitrogen is a potential site for derivatization. Common derivatization reagents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride). scribd.comresearchgate.net The choice of derivatizing agent depends on the reactivity of the functional group and the desired properties of the derivative. gcms.cz

GC-MS Analysis: Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. The fragmentation patterns of pyrazole (B372694) and benzamide (B126) derivatives have been studied, which can aid in the structural elucidation of the derivatized analyte. researchgate.net

Electrochemical Characterization and Sensing Applications

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound. The pyrazole and benzamide moieties may both exhibit electrochemical activity, allowing for their characterization and the development of electrochemical sensors.

Electrochemical Characterization: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to investigate the redox behavior of this compound. These studies are typically performed using a three-electrode system, consisting of a working electrode (e.g., glassy carbon, gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). By scanning the potential and measuring the resulting current, information about the oxidation and reduction potentials, the reversibility of the electrochemical reactions, and the reaction mechanism can be obtained. Studies on similar pyrazole derivatives have shown that they can undergo oxidation or reduction at specific potentials. mdpi.comnih.gov

Sensing Applications: The electrochemical properties of this compound can be exploited for the development of electrochemical sensors for its detection and quantification. For instance, a sensor could be fabricated by modifying an electrode surface with a material that selectively interacts with the analyte, leading to a measurable change in the electrochemical signal. The relationship between the concentration of the analyte and the electrochemical response (e.g., peak current) can be used to construct a calibration curve for quantitative analysis. The electrochemical behavior of pyrazole derivatives has been utilized in applications such as corrosion inhibition, where their interaction with metal surfaces is monitored electrochemically. researchgate.netnih.gov This principle could be adapted for sensing applications.

Sample Preparation Methodologies for Diverse Matrices (e.g., biological, environmental, material)

The accurate detection and quantification of this compound in complex samples is critically dependent on the initial sample preparation. This step is essential for extracting the analyte from the matrix, removing interfering substances, and concentrating it to a level suitable for instrumental analysis. The choice of methodology is dictated by the physicochemical properties of the analyte, the nature of the matrix, the required detection limits, and the analytical technique to be employed. This section details various sample preparation methodologies applicable to biological, environmental, and material matrices for the analysis of this compound and structurally related compounds.

Biological Matrices

Biological samples such as plasma, serum, urine, and tissue are inherently complex, containing high levels of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis. Methodologies for these matrices are designed to efficiently remove these interferences while ensuring high recovery of the target analyte.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for the extraction of drug compounds from biological fluids. scielo.br It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. For compounds with moderate polarity like pyrazole derivatives, solvents such as ethyl acetate or methyl tert-butyl ether are often effective. scielo.brresearchgate.net The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte and enhance its partitioning into the organic layer. Despite its simplicity, LLE can be labor-intensive and may have variable recovery rates.

Solid-Phase Extraction (SPE): SPE has become a preferred method for sample clean-up in bioanalysis due to its high efficiency, selectivity, and potential for automation. The technique involves passing the liquid sample through a cartridge containing a solid sorbent. For pyrazole-containing compounds, reversed-phase sorbents (e.g., C18) are commonly used. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent.

Protein Precipitation (PP): This is a rapid and simple method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample, which causes the proteins to denature and precipitate. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further clean-up. While fast, this method may not remove other interferences and can lead to ion suppression in mass spectrometry-based analyses.

Table 1: Illustrative Sample Preparation Parameters for Pyrazole-based Compounds in Biological Matrices

Matrix Method Key Parameters Recovery (%) Compound Class
Human Plasma LLE Extraction Solvent: Methyl tert-butyl ether 97.2 - 103.5 Aripiprazole (contains pyrazole moiety)
Human Plasma LLE Extraction Solvent: Ethyl Acetate 60 - 98 Various Antineoplastic Drugs
Human Plasma SPE Sorbent: Reversed-phase polymer; Elution: Methanol 92.1 - 99.1 Lansoprazole (benzimidazole derivative)

Environmental Matrices

Environmental samples like water, soil, and sediment present different challenges, including very low analyte concentrations and the presence of complex organic and inorganic matter.

Solid-Phase Extraction (SPE) for Water Samples: SPE is highly effective for extracting and concentrating pyrazole-based pesticides from water samples. Various sorbents can be employed, with polymeric phases and carbon-based materials showing excellent performance. For instance, multi-walled carbon nanotubes have been successfully used as an SPE sorbent for pyrazole and pyrrole (B145914) pesticides in reservoir and seawater, demonstrating high recovery rates. odu.edu

QuEChERS for Soil, Sediment, and Agricultural Produce: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread adoption for pesticide residue analysis in a variety of solid matrices. odu.edu The procedure typically involves an initial extraction with acetonitrile, followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. A subsequent clean-up step, known as dispersive SPE (dSPE), uses a small amount of sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and pigments. pjoes.com This method is advantageous due to its high throughput, low solvent consumption, and broad applicability to compounds with varying polarities.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique specifically for solid and semi-solid samples, like soil. It combines sample homogenization, extraction, and clean-up into a single step. The sample is blended with a solid sorbent (e.g., C18 or Florisil), and this mixture is then packed into a column. Analytes are eluted with an appropriate solvent. MSPD has been shown to provide recoveries comparable to traditional LLE for a wide range of pesticides in soil, while being faster and less resource-intensive. researchgate.net

Table 2: Example Sample Preparation Parameters for Pyrazole-based Pesticides in Environmental Matrices

Matrix Method Key Parameters Recovery (%)
Vegetables QuEChERS Extraction: Acetonitrile; dSPE Cleanup: PSA/Carbon 82.2 - 109.7
Soil MSPD Sorbent: C18/Florisil; Elution: Acetonitrile/Dichloromethane 72.4 - 120
Water SPE Sorbent: Multi-walled carbon nanotubes; Elution: Acetone 92.2 - 105.9

Material Matrices

Analyzing this compound in material matrices, such as polymers or formulated products, requires methods that can efficiently extract the compound from a solid, often non-porous, matrix.

Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create cavitation bubbles in a solvent. researchgate.net The collapse of these bubbles near the surface of the material generates localized high pressure and temperature, enhancing solvent penetration and desorption of the analyte from the matrix. mdpi.com This technique can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. The choice of solvent is crucial and depends on the solubility of the analyte and its interaction with the material matrix. Ethanol is often a preferred solvent due to its effectiveness and lower toxicity. nih.gov

The effectiveness of UAE is influenced by several factors, including ultrasonic power and intensity, temperature, and the solvent-to-solid ratio. nih.govgoogle.com For instance, increasing the ultrasonic power generally improves extraction efficiency up to a certain point, beyond which degradation of the analyte may occur.

Table 3: General Parameters for Ultrasonic-Assisted Extraction (UAE) from Solid Material Matrices

Parameter Typical Range/Condition Rationale
Solvent Ethanol, Methanol, Acetonitrile, Tetrahydrofuran Selected based on analyte solubility and matrix compatibility.
Ultrasonic Frequency 20 - 40 kHz Common frequency range for standard laboratory sonicators.
Ultrasonic Power 200 - 500 W Balances extraction efficiency with minimizing analyte degradation. nih.gov
Temperature 40 - 60 °C Enhances solubility and diffusion without causing thermal degradation.
Extraction Time 15 - 60 min Significantly shorter than conventional methods. nih.gov

| Solid-to-Solvent Ratio | 1:10 to 1:20 (g/mL) | Ensures sufficient solvent for effective mass transfer. |

Structure Activity Relationship Sar Studies and in Vitro Biological Assessment

Rational Design and Synthesis of Compound Libraries for SAR Profiling

The development of compound libraries based on the pyrazole-benzamide core is often guided by a rational design strategy aimed at exploring the structure-activity relationships (SAR). This involves the systematic modification of different parts of the molecule to optimize potency, selectivity, and other pharmacological properties.

One common synthetic approach involves the straightforward amide coupling reaction. For instance, in the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, an amine intermediate is coupled with a corresponding acid chloride to yield the final benzamide (B126) product nih.gov. This modular synthesis allows for the introduction of diverse substituents on both the pyrazole (B372694) and benzamide rings, facilitating extensive SAR studies nih.gov.

In the development of fungicidal agents, novel pyrazol-5-yl-benzamide derivatives were designed by incorporating a thiocyanato group into the pyrazole ring acs.orgnih.gov. This design was part of an effort to expand the fungicidal spectrum of this class of compounds. A library of 48 such derivatives was synthesized to evaluate their activity against various plant pathogens acs.org. Similarly, other research efforts have focused on the synthesis of pyrazol-5-yl-benzamide derivatives as potential succinate dehydrogenase inhibitors by hopping and inversion of the amide groups of known pyrazole-4-carboxamides acs.org.

Fragment-based discovery has also been a successful strategy. The pyrazole-benzimidazole fragment was identified as a starting point for developing Cyclin-Dependent Kinase (CDK) inhibitors, which led to the identification of a benzamide analogue through a structure-based approach using CDK2 crystallography acs.org. The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide has also been achieved through the reaction of N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine (B178648) hydrate, providing a key intermediate for the synthesis of fused heterocyclic systems nih.gov. These varied synthetic strategies enable the creation of diverse compound libraries, which are essential for comprehensive SAR profiling and the identification of lead candidates with desired biological activities nih.govacs.orgacs.orgacs.orgnih.gov.

In Vitro Enzyme Inhibition and Receptor Binding Assays

Derivatives of 2-(1H-pyrazol-1-yl)benzamide have been subjected to a variety of in vitro assays to determine their inhibitory activity against specific enzymes and their binding affinity for receptors, which are crucial for understanding their therapeutic potential.

Succinate Dehydrogenase (SDH) Inhibition: A significant area of research has been the evaluation of pyrazol-5-yl-benzamide derivatives as SDH inhibitors for fungicidal applications. In vitro enzymatic inhibition experiments have confirmed that certain compounds can effectively inhibit the activity of SDH from Phytophthora capsici (PcSDH) acs.orgnih.gov. For example, compound 5IIc, a pyrazol-5-yl-benzamide derivative, demonstrated excellent in vitro activity against Sclerotinia sclerotiorum, and its mode of action was validated through an SDH enzymatic inhibition assay acs.org.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The benzamide moiety is a known pharmacophore for PARP inhibitors. Consequently, various benzamide derivatives, including those with heterocyclic substitutions, have been evaluated for PARP-1 inhibition. Benzimidazole carboxamides, which share structural similarities, have been identified as a potent series of PARP-1 inhibitors with Ki values as low as 8 nM researchgate.net. 4-Carboxamidobenzimidazoles have also been described as PARP inhibitor compounds nih.gov. The neuroprotective potential of benzamide, a PARP inhibitor, has been demonstrated in vitro, where it protects against glutamate- and methamphetamine-induced neurotoxicity nih.govmedchemexpress.com.

Kinase Inhibition: The pyrazole-benzamide scaffold has been explored for its ability to inhibit various protein kinases.

ALK5 Inhibition: A series of 2-(1H-pyrazol-1-yl)pyridines, structurally related to the core compound, were identified as inhibitors of ALK5 (TGFβ receptor I kinase) nih.gov.

Aurora Kinase Inhibition: The pyrazol-4-yl urea derivative AT9283 was discovered through fragment-based screening and found to be a potent inhibitor of Aurora kinases acs.org.

CDK Inhibition: N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide has been identified as an inhibitor of Cyclin-dependent kinase 2 (CDK2) drugbank.com. Docking studies have also suggested that certain pyrazole derivatives are potential inhibitors of CDK2 nih.gov.

EGFR Inhibition: Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies have been conducted on 1H-pyrazole-1-carbothioamide derivatives for their epidermal growth factor receptor (EGFR) kinase inhibitory activities acs.org.

The table below summarizes the enzymatic inhibitory activities of selected pyrazole-benzamide derivatives.

Compound ClassTarget EnzymeInhibitory ActivityReference
Pyrazol-5-yl-benzamide (A27)P. capsici SDHEffective Inhibition acs.org
Pyrazol-5-yl-benzamide (B6)P. capsici SDHEffective Inhibition acs.org
Pyrazol-5-yl-benzamide (5IIc)SDHEC50 = 0.20 mg/L (vs. S. sclerotiorum) acs.org
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (10b)PARP-1Ki = 8 nM researchgate.net
4-carboxamido-1H-benzimidazole derivative (4h)PARPIC50 = 14 nM nih.gov
N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)BenzamideCDK2Inhibitor drugbank.com

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are critical for evaluating the effects of compounds on cellular functions and pathways in a more physiologically relevant context. Derivatives of this compound have demonstrated significant activity in modulating key cellular processes such as cell proliferation and autophagy.

Anti-proliferative Activity in Cancer Cell Lines: The anti-proliferative effects of this class of compounds have been extensively studied in various cancer cell lines.

Pancreatic Cancer: Preliminary SAR studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were guided by their antiproliferative activity in the MIA PaCa-2 pancreatic cancer cell line nih.govnih.gov. An initial hit compound showed an EC50 value of 10 μM nih.gov. Subsequent optimization led to the discovery of compounds 22 and 23, which exhibited submicromolar antiproliferative activity nih.govnih.gov.

Lung Cancer: Several benzamide analogs have shown potent inhibitory activity against A549 non-small cell lung cancer cells in a concentration- and time-dependent manner atlantis-press.com. In another study, newly synthesized pyrazine-benzamide scaffolds displayed excellent anticancer activity against the A549 cell line, with IC50 values of 19 and 17 μM for specific compounds nih.gov.

Other Cancers: Pyrazole derivatives have also shown antiproliferative activity against colon-26 adenocarcinoma cells and have been investigated for their effects on various other cancer cell lines, with some compounds showing GI50 values below 1 μM against 18 different cell lines najah.edu.

Autophagy Modulation: A key finding for the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series is their ability to modulate autophagy, a cellular degradation process. These compounds have been shown to increase basal autophagy while simultaneously impairing autophagic flux under starvation conditions nih.govnih.govacs.org. This dual activity suggests a novel mechanism of action for their anticancer effects. The disruption of the autophagy pathway was an initial observation that prompted further SAR studies on this scaffold nih.gov.

The table below presents the anti-proliferative activities of selected pyrazole-benzamide derivatives against various cancer cell lines.

Compound/DerivativeCell LineCancer TypeActivity (EC50/IC50/GI50)Reference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Compound 1)MIA PaCa-2PancreaticEC50 = 10 μM nih.gov
Optimized N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (22, 23)MIA PaCa-2PancreaticSubmicromolar nih.govnih.gov
Pyrazine-benzamide scaffold (12a)A549LungIC50 = 19 μM nih.gov
Pyrazine-benzamide scaffold (13a)A549LungIC50 = 17 μM nih.gov
Indole-based pyrazole derivative (Compound 62)18 different cell linesVariousGI50 < 1 μM najah.edu

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand the molecular basis of the observed biological activities, computational methods such as molecular docking and molecular dynamics simulations are frequently employed. These techniques provide insights into the binding modes and interactions of pyrazole-benzamide derivatives with their protein targets.

Succinate Dehydrogenase (SDH): Molecular docking analysis of fungicidal pyrazol-5-yl-benzamide derivatives revealed significant interactions with key amino acid residues of PcSDH acs.org. Specifically, compound 5IIc was found to interact with TRP173, SER39, and ARG43 of SDH through hydrogen bonds and π-π interactions, which likely explains its inhibitory mechanism acs.org. Another study highlighted hydrogen bonds and Pi-S bonding between thiocyanato-containing derivatives and key residues of PcSDH acs.orgnih.gov.

Protein Kinases:

EGFR Kinase: Molecular docking studies were performed on 1H-pyrazole-1-carbothioamide derivatives to predict their interactions within the active site of the EGFR kinase acs.org.

CDK2 and Aurora A: The binding mode of a pyrazole-benzimidazole benzamide analogue (compound 7) in CDK2 showed three hydrogen bonds to the hinge region and a water-mediated hydrogen bond to the backbone NH of Asp145 acs.org. The X-ray crystal structure of a related compound (compound 9) complexed with Aurora A revealed that the pyrazole-benzimidazole motif has excellent complementarity with the narrow region of the ATP pocket acs.org. Docking of other pyrazole derivatives into CDK2, Aurora A, and VEGFR-2 also showed deep binding within the pocket with reasonable hydrogen bonds nih.gov.

Other Targets:

COVID-19 Main Protease (6LU7): A molecular docking study of benzamide derivatives appended with pyrazolone showed interactions with the COVID-19 main protease. One ligand formed three hydrogen bonds with residues GLN192 and GLY143, exhibiting a binding energy of -9.17 kcal/mol walshmedicalmedia.com.

DNA Gyrase: Docking studies of pyridine-thiourea derivatives, which are structurally related to benzamides, were conducted against S. aureus and E. coli DNA gyrase B, revealing promising interactions mdpi.com.

These computational studies are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent inhibitors acs.orgacs.orgacs.org.

Mechanistic Insights from In Vitro Studies at the Molecular Level

In vitro studies have provided crucial insights into the molecular mechanisms through which this compound derivatives exert their biological effects. These investigations have identified specific protein targets and elucidated the modulation of key signaling pathways.

Inhibition of Specific Protein Targets: As detailed in previous sections, a primary mechanism for many derivatives is the direct inhibition of specific enzymes. Pyrazol-5-yl-benzamides act as fungicides by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain acs.orgacs.org. Other derivatives function by inhibiting protein kinases such as ALK5, Aurora kinases, and CDKs, or by targeting poly(ADP-ribose) polymerase (PARP) acs.orgresearchgate.netnih.gov. This direct enzyme inhibition disrupts essential cellular processes, leading to the observed biological outcomes like fungal death or cancer cell cytotoxicity.

Modulation of the mTORC1 Signaling Pathway and Autophagy: A particularly noteworthy mechanism has been elucidated for the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series in pancreatic cancer cells nih.gov. These compounds were found to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1) nih.govnih.gov. The PI3K-AKT-mTORC1 pathway is a well-established negative regulator of autophagy nih.gov. By reducing mTORC1 activity, these compounds increase autophagy at the basal level nih.govnih.govacs.org.

Furthermore, these derivatives disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II (a key autophagy marker) under starvation and refeeding conditions nih.govnih.gov. This leads to an accumulation of LC3-II and abnormal LC3-labeled punctae, indicating a blockage in the later stages of the autophagy process nih.govnih.govacs.org. This unique dual modulation of autophagy—increasing its initiation while blocking its completion—represents a potentially novel anticancer mechanism of action for this class of compounds nih.govnih.govacs.org.

Potential Applications in Materials Science and Emerging Technologies

Role as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The structure of 2-(1H-Pyrazol-1-YL)benzamide makes it an excellent candidate for use as a "building block," or tecton, in the construction of such assemblies.

The molecule possesses key features that facilitate self-assembly through specific and directional interactions:

Hydrogen Bonding: The benzamide (B126) group is a classic motif for forming robust and predictable hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This allows for the formation of strong, dimeric structures or extended one-dimensional chains.

Coordination Sites: The pyrazole (B372694) ring contains nitrogen atoms that can act as hydrogen bond acceptors. rug.nl In particular, the sp²-hybridized nitrogen atom not involved in the linkage to the benzamide ring is available for interactions. rug.nl

π-π Stacking: The presence of two aromatic rings (the phenyl ring of the benzamide and the pyrazole ring) allows for π-π stacking interactions, which can further stabilize and direct the formation of ordered, multi-dimensional supramolecular architectures.

The combination of the strong hydrogen-bonding capability of the benzamide group and the additional interaction sites on the pyrazole ring allows for the design of complex, self-assembling systems. By modifying the substituents on either ring, it is possible to fine-tune the intermolecular forces to create specific, desired architectures such as tapes, sheets, or more complex three-dimensional networks. These ordered structures are foundational for developing crystalline materials with tailored properties.

Integration into Polymeric Materials or Hybrid Systems

The functional groups on this compound provide chemical handles for its incorporation into larger macromolecular structures, such as polymers and organic-inorganic hybrid materials. Such integration can be used to impart the specific properties of the molecule to the bulk material.

Modes of Integration:

Polymer Functionalization: The molecule can be attached as a pendant group to a pre-existing polymer backbone. This approach could enhance properties like thermal stability, flame retardancy, or the ability to coordinate metal ions for catalytic or separation applications.

Monomer for Polymerization: By introducing polymerizable groups (e.g., vinyl, acrylate) onto the molecule, it can be used as a monomer or co-monomer in polymerization reactions. This would incorporate the pyrazolyl-benzamide unit directly into the polymer chain, potentially creating materials with unique optical or mechanical properties. Pyrazole derivatives have been noted for their use in polymer chemistry. researchgate.net

Component in Hybrid Materials: The compound can be integrated into organic-inorganic hybrid materials. For example, it could be combined with soluble polymers like polyvinylpyrrolidone or biodegradable polymers such as polylactic acid to create composite materials with controlled-release capabilities or specialized functions. google.com The nitrogen atoms of the pyrazole ring can also coordinate to metal centers in metal-organic frameworks (MOFs), serving as a functional linker to create porous materials for gas storage or catalysis.

Investigation of Optoelectronic Properties (e.g., Fluorescence, Light-Emitting Diodes)

Heterocyclic compounds containing pyrazole and aromatic amide moieties are frequently investigated for their photophysical properties, including fluorescence and electroluminescence. While specific data for this compound is not widely reported, the general characteristics of related compounds suggest its potential in optoelectronic applications.

Key areas of investigation for this compound and its derivatives would include:

Fluorescence Spectroscopy: Characterizing the excitation and emission spectra, quantum yield, and lifetime of the molecule in various solvents and in the solid state. Some pyrazole derivatives are known to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The molecule could potentially serve as an emitter, host, or charge-transporting material in an OLED device. Its thermal stability and ability to form stable amorphous films are crucial properties that would need to be evaluated for this application. The wide energy gap often associated with pyrazole derivatives could make them suitable as host materials for phosphorescent emitters.

The table below summarizes the photophysical properties of representative pyrazole-based fluorescent compounds to illustrate the potential performance range.

Compound ClassExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Application Note
Pyrazole-based ChalconesVaries~450-550 nmModerate to HighPotential for sensing and imaging
Pyrazoline Derivatives~350-400 nm~430-500 nmOften high in solid stateUsed as emitters in OLEDs
N-Pyrazolyl BenzamidesNot SpecifiedNot SpecifiedNot SpecifiedNoted for aggregation-induced luminescence effects researchgate.net

Applications in Chemical Sensors or Diagnostic Tools (excluding clinical diagnostics)

The ability of this compound to engage in specific non-covalent interactions makes it a promising candidate for the development of chemical sensors. A sensor molecule operates by selectively binding to a target analyte (e.g., a metal ion or an anion) and producing a measurable signal, such as a change in color or fluorescence.

The key structural features relevant to sensing are:

Metal Ion Coordination: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the amide group can act as a chelating unit to bind with various metal ions. This binding event can perturb the electronic structure of the molecule, leading to a change in its absorption or emission properties.

Anion Recognition: The N-H group of the benzamide is an effective hydrogen bond donor, making it suitable for recognizing and binding anions like fluoride, chloride, or acetate (B1210297). The pyrazole ring can also participate in these interactions. rug.nl

A pyrimidinone-pyrazolyl-benzamide scaffold has been identified for its ability to selectively interact with biological targets, demonstrating the principle of selective recognition inherent in this class of molecules. aspet.org By designing a system where analyte binding causes a distinct fluorescence "turn-on" or "turn-off" response, this compound or its derivatives could be developed into highly selective and sensitive chemosensors for environmental monitoring or industrial process control.

Conclusion and Future Research Trajectories

Synthesis and Characterization Advancements of 2-(1H-Pyrazol-1-YL)benzamide

Currently, detailed and optimized synthetic protocols specifically for this compound are not extensively reported in publicly accessible literature. The synthesis of related benzamide (B126) and pyrazole (B372694) compounds typically involves well-established chemical reactions. For instance, the formation of analogous compounds can be achieved through direct amidation, which involves the reaction of a corresponding amine with a benzoyl chloride derivative under basic conditions evitachem.com.

Future advancements in the synthesis of this compound would likely focus on the development of more efficient, high-yield, and environmentally friendly methods. Modern synthetic approaches, such as microwave-assisted synthesis, catalytic methods, and one-pot multicomponent reactions, have proven effective for other pyrazole derivatives and could be adapted for this compound. researchgate.net A key area for advancement will be the thorough characterization of the compound using a suite of modern analytical techniques, including but not limited to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and connectivity of the molecule.

Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation patterns.

Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and understand the electronic properties.

X-ray Crystallography: To determine the definitive three-dimensional structure and intermolecular interactions in the solid state.

Key Findings from Computational and Biological Evaluations

Direct computational and biological evaluations of this compound are not available in the current body of research. However, the extensive investigation of structurally similar pyrazole-containing compounds provides a strong basis for predicting its potential activities. Pyrazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. researchgate.netnih.govnih.govscielo.brnih.gov

Key findings from related compounds suggest that this compound could be a candidate for various biological screenings. For example, numerous pyrazole-benzamide hybrids have been evaluated as potential fungicides, insecticides, and enzyme inhibitors. nih.govacs.orgresearchgate.net

Table 1: Potential Biological Activities of this compound Based on Related Compounds

Biological Activity Rationale Based on Analogous Compounds
Anticancer Pyrazole derivatives have shown cytotoxicity against various cancer cell lines by targeting enzymes like EGFR and CDK2. nih.gov
Antimicrobial Coumarin-substituted pyrazoles have demonstrated potent activity against bacteria such as Staphylococcus aureus. researchgate.net
Enzyme Inhibition Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase. nih.gov
Antifungal Pyrazol-5-yl-benzamide derivatives have shown excellent activity against fungal pathogens like Sclerotinia sclerotiorum. acs.org

| Pesticidal | Benzamides substituted with pyrazole-linked oxadiazoles (B1248032) have exhibited good larvicidal activities against mosquito larvae. nih.gov |

Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the electronic properties, molecular orbitals (HOMO-LUMO), and reactivity of this compound. researchgate.net Molecular docking simulations could further predict its binding affinity to various biological targets, guiding experimental work. nih.gov

Unresolved Challenges and Critical Research Gaps

The most significant challenge and critical research gap concerning this compound is the fundamental lack of dedicated scientific investigation. The absence of published data means that its chemical, physical, and biological properties remain almost entirely uncharacterized.

Key Research Gaps:

Validated Synthetic Routes: The absence of optimized and scalable synthesis protocols hinders the availability of the compound for further study.

Physicochemical Properties: Basic data on its solubility, stability, and spectroscopic profile are not documented.

Biological Activity Profile: The compound has not been screened against a broad range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationships (SAR): Without a baseline of activity, it is impossible to begin the process of rational drug design and optimization.

Computational Modeling: There is a lack of theoretical studies to predict its properties and guide experimental design.

Proposed Directions for Advanced Synthetic Methodologies and Reactivity Studies

Future research should prioritize the development of robust and versatile synthetic strategies for this compound and its derivatives. Exploring advanced methodologies could lead to more efficient and sustainable production.

Proposed Synthetic Directions:

Catalyst Development: Investigating novel catalysts, including heterogeneous and ligand-free systems, could improve reaction efficiency and ease of purification. researchgate.net

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, and facilitating scalability.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents, along with microwave or ultrasound-assisted reactions, would align with sustainable chemistry principles. researchgate.netresearchgate.net

Once synthesized, studies on the reactivity of the pyrazole and benzamide moieties would be crucial. This includes exploring functionalization at different positions on the rings to create a library of derivatives for SAR studies. researchgate.netmdpi.com

Prospects for Novel Functional Materials and Biological Probes

The unique structural features of the pyrazole ring, combined with the benzamide scaffold, suggest that this compound could serve as a valuable building block for novel functional materials and biological probes. mdpi.com

Functional Materials: Pyrazole derivatives are known for their photophysical properties, making them candidates for the development of sensors, dyes, and other organic materials. mdpi.com The conjugated system in this compound could be exploited to create fluorescent probes for detecting ions or biomolecules. mdpi.com

Biological Probes: By incorporating reporter groups (e.g., fluorescent tags) or reactive moieties, derivatives of this compound could be developed as chemical probes to study biological processes or validate drug targets.

Medicinal Chemistry Scaffolding: The core structure of this compound is a promising scaffold for the development of new therapeutic agents. Its derivatives could be designed and synthesized to target a wide range of diseases, from infectious diseases to cancer. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-Pyrazol-1-YL)benzamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis of this compound typically involves coupling a pyrazole-containing intermediate with a benzoyl chloride derivative under basic conditions. Key steps include:

  • Intermediate Preparation : Reacting pyrazole derivatives (e.g., 1H-pyrazole) with halogenated benzamides.
  • Coupling Reaction : Using catalysts such as ruthenium or cobalt to facilitate C–H activation, as demonstrated in related benzamide syntheses .
  • Purification : Column chromatography with optimized solvent systems (e.g., n-hexane/CH₂Cl₂/EtOAc mixtures) to isolate the product .

Q. Critical Conditions :

  • Temperature control (ambient to 80°C) to prevent side reactions.
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst loading (e.g., 5–10 mol% for transition metal catalysts) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Characterization relies on a combination of spectroscopic methods:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~165–170 ppm). Pyrazole ring protons appear as distinct singlets or doublets .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .
TechniqueKey FeaturesEvidence ID
NMRAromatic splitting, carbonyl signals
IRAmide bond confirmation
MSMolecular ion validation

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological activity of this compound derivatives?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or receptors. For example, pyrazole-containing analogs show affinity for enzyme active sites in tuberculosis research .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the benzamide ring) .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity data from analogs to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data between this compound analogs?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to account for variability in cell lines .
  • Structural Benchmarking : Compare crystallographic data (via SHELX refinement ) to confirm if structural differences (e.g., tautomerism in pyrazole rings) affect activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus trends (e.g., substituents at the benzamide para-position enhance antimicrobial activity) .

Q. How can researchers establish structure-activity relationships (SARs) for this compound derivatives?

  • Systematic Substituent Variation : Synthesize derivatives with modifications (e.g., electron-withdrawing groups at the benzamide ring) and test biological activity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole N1 for hydrogen bonding) using X-ray crystallography or NMR titration .
  • Case Study : Analog N-(4-Bromophenyl)-2-(1H-pyrazol-1-yl)benzamide showed 63% yield and distinct SAR due to bromine’s steric effects .

Q. What crystallographic techniques are essential for elucidating the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles using SHELX software .
  • Twinned Data Refinement : Apply SHELXL for high-resolution data to address crystal twinning .
  • Key Insights : Pyrazole-benzamide dihedral angles influence molecular packing and solubility .

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